molecular formula C7H7ClFN B2361996 3-Chloro-2-fluoro-4-methylaniline CAS No. 1803566-12-2

3-Chloro-2-fluoro-4-methylaniline

Cat. No.: B2361996
CAS No.: 1803566-12-2
M. Wt: 159.59
InChI Key: XUOWJMJJRUUWOK-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-4-methylaniline (CAS 1803566-12-2) is a multifunctional aromatic amine with the molecular formula C7H7ClFN and a molecular weight of 159.59 g/mol. This compound serves as a valuable synthon in organic and medicinal chemistry research, particularly in the construction of complex molecules for agrochemical and pharmaceutical discovery. Its structure, incorporating a primary aniline, an aryl chloride, an aryl fluoride, and a methyl group, provides multiple handles for regioselective reactions, including nucleophilic aromatic substitution and cross-coupling, enabling the synthesis of diverse compound libraries. Key physicochemical properties include a predicted boiling point of 236.3±35.0 °C, a density of 1.285±0.06 g/cm3, and a pKa of 2.58±0.10, indicating it is a weak base. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-chloro-2-fluoro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOWJMJJRUUWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 3 Chloro 2 Fluoro 4 Methylaniline

Intramolecular Electronic Effects of Halogen and Methyl Substituents

The reactivity of the benzene (B151609) ring in 3-Chloro-2-fluoro-4-methylaniline is a direct consequence of the cumulative electronic effects of the attached functional groups. The amino group, being a powerful activating group, along with the methyl and halogen substituents, creates a nuanced electronic environment that determines the molecule's behavior in chemical reactions.

The electronic character of the substituents on the aniline (B41778) ring can be dissected into two primary components: inductive effects and resonance effects. chemistrysteps.comopenstax.org

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. The highly electronegative fluorine and chlorine atoms exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring. researchgate.netstackexchange.com Conversely, the methyl group is weakly electron-donating through induction (+I). The amino group's nitrogen is more electronegative than carbon, leading to a -I effect. chemistrysteps.com

Resonance Effect (R or M): This effect involves the delocalization of lone pair electrons or pi (π) electrons through the aromatic system. The amino group possesses a lone pair on the nitrogen atom that can be delocalized into the benzene ring, resulting in a very strong electron-donating resonance effect (+R or +M). chemistrysteps.combyjus.com Similarly, the halogen substituents have lone pairs that can be donated to the ring, creating a +R effect. chemistrysteps.comstackexchange.com However, for halogens, the inductive effect is generally stronger than the resonance effect. openstax.org The methyl group does not participate in resonance but can donate electron density through hyperconjugation, a related stabilizing interaction.

Table 1: Summary of Electronic Effects of Substituents

SubstituentInductive EffectResonance EffectOverall Effect on Ring
-NH₂ -I (Weakly Withdrawing)+R (Strongly Donating)Strongly Activating
-F -I (Strongly Withdrawing)+R (Weakly Donating)Deactivating
-Cl -I (Strongly Withdrawing)+R (Weakly Donating)Deactivating
-CH₃ +I (Weakly Donating)Hyperconjugation (Donating)Weakly Activating

The directing influence of the substituents determines the position of attack for incoming reagents. In electrophilic aromatic substitution (EAS), electrophiles are directed to positions of highest electron density.

Directing Effects: The amino (-NH₂), methyl (-CH₃), and halogen (-F, -Cl) groups are all ortho, para-directors. byjus.comyoutube.com This is because they can stabilize the positive charge of the arenium ion intermediate through resonance or induction when the electrophile adds to the ortho or para positions. youtube.com

In this compound, the positions relative to the powerful -NH₂ group are key.

Position 5: This position is para to the fluoro group and meta to the amino, chloro, and methyl groups.

Position 6: This position is ortho to the amino group and meta to the other substituents.

Given that the amino group is the most powerful activating and directing group, electrophilic substitution is overwhelmingly favored at the position ortho to it, which is position 6. byjus.comyoutube.com The strong directing power of the amino group typically overrides the influences of the other substituents, making position 6 the most probable site for reactions like halogenation, nitration, or sulfonation. byjus.combeilstein-journals.org Nucleophilic aromatic transformations are less common for such electron-rich anilines unless a suitable leaving group is present and strongly deactivating groups are also on the ring.

Functional Group Transformations Involving the Amino Moiety

The primary amino group is a versatile functional handle for a wide array of chemical modifications.

The amino group of substituted anilines can be readily transformed, allowing for the synthesis of a variety of chemical structures. For instance, related compounds like 3-chloro-4-methylaniline (B146341) can undergo Sandmeyer reactions, where the amino group is converted into a diazonium salt and subsequently replaced by cyano, halo, or hydroxyl groups. chemicalbook.com Other common derivatizations include:

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is often used as a protective strategy or to modulate the reactivity of the aromatic ring.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: Conversion to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups. chemicalbook.com

These transformations on this compound would provide access to a broad spectrum of complex molecules for various applications.

The oxidation of anilines involves the removal of an electron, often from the nitrogen atom or the π-system of the ring, to form a radical cation. The ease of this process is measured by the oxidation potential; a lower potential indicates a more easily oxidized compound. umn.edursc.org

Substituent effects play a critical role in determining the oxidation potential. umn.edu

Electron-donating groups (like -CH₃) lower the oxidation potential by stabilizing the resulting cation.

Electron-withdrawing groups (like -Cl and -F) increase the oxidation potential, making the molecule more difficult to oxidize.

Computational studies and electrochemical measurements on a series of substituted anilines have consistently demonstrated these trends. researchgate.netacs.org For this compound, the presence of two electron-withdrawing halogens would be expected to raise its oxidation potential relative to aniline or p-toluidine. However, the electron-donating methyl group and the aniline framework itself mean it remains a viable reductant under certain conditions. The electro-oxidation of halogenated anilines can be complex, sometimes leading to dimerization and further halogenation of the products. nih.gov

Table 2: Experimental One-Electron Oxidation Potentials for Selected Anilines

CompoundOxidation Potential (Eox in V vs. SHE)Reference
Aniline1.07 acs.org
4-Methylaniline1.02 acs.org
4-Fluoroaniline1.07 acs.org
3-Fluoroaniline (B1664137)1.18 acs.org
4-Chloroaniline (B138754)1.12 acs.org
3-Chloroaniline1.20 acs.org

This data, compiled from studies on related compounds, illustrates the impact of substituents. The oxidation potential for this compound can be estimated to be higher than that of 4-chloroaniline or 3-fluoroaniline due to the additive electron-withdrawing effects.

Halogen Atom Reactivity: C-Halogen Bond Activation Studies

While the C-F bond is generally very strong and less reactive, the C-Cl bond in aryl chlorides can be activated using transition-metal catalysis. This allows for its participation in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

In the context of this compound, selective activation of the C-Cl bond in the presence of the C-F bond is a synthetically valuable goal. Palladium- or nickel-based catalysts are commonly employed to achieve this selective C-Cl bond cleavage, enabling the introduction of new substituents at position 3 of the ring. This pathway provides an alternative strategy for functionalization, complementing the electrophilic substitution reactions directed by the amino group.

Selective Dehydrohalogenation Reactions

Selective dehydrohalogenation, the removal of a hydrogen and a halogen atom, from polyhalogenated aromatic compounds is a crucial transformation for the synthesis of partially halogenated building blocks. While specific studies on the selective dehydrohalogenation of this compound are scarce, general principles can be applied. The relative reactivity of the C-F and C-Cl bonds, as well as the acidity of the aromatic C-H protons, will govern the selectivity of such reactions.

Typically, the C-Cl bond is more readily cleaved than the C-F bond in dehydrohalogenation reactions. However, the specific reaction conditions, including the base and solvent system employed, can significantly influence the outcome. For instance, in nucleophilic aromatic substitution (SNA_r_) reactions of activated haloarenes, the rate of displacement often follows the order F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. libretexts.org

In the context of this compound, selective dehydrofluorination or dehydrochlorination would lead to different isomeric products. The regioselectivity would be influenced by the directing effects of the existing substituents. The strong electron-donating amino group and the moderately donating methyl group would activate the ortho and para positions towards electrophilic attack, while the electron-withdrawing halogens would deactivate the ring. The interplay of these electronic effects would determine which C-H bond is most acidic and therefore most likely to be removed by a base in a dehydrohalogenation process.

Reaction Kinetics and Rate Determining Steps

Understanding the kinetics of reactions involving this compound is essential for optimizing reaction conditions and elucidating reaction mechanisms. While specific kinetic data for this compound is limited, studies on related systems provide a framework for predicting its behavior.

The position of the substituents also plays a critical role. For instance, in the study of isomeric chloroanilines, the position of the amino group was found to significantly affect the photochemical reaction outcome. researchgate.net The para-isomer readily undergoes photodissociation of the C-Cl bond, while the meta and ortho isomers are relatively stable. researchgate.net This highlights the importance of substituent effects on the electronic structure and reactivity, which would also be crucial in determining the kinetics of reactions involving this compound.

A kinetic study on the hydrolysis of a related compound, di-3-chloro-2-methylaniline phosphate, revealed that the reaction proceeds via a bimolecular mechanism involving P-N bond fission. chemicalbook.com The rate of hydrolysis was found to be dependent on the acid concentration, indicating that the reaction involves the conjugate acid species. chemicalbook.com This type of kinetic analysis, if applied to reactions of this compound, could provide valuable information about the reaction mechanism and the nature of the rate-determining step. youtube.comyoutube.comyoutube.com

Exploration of Novel Reaction Pathways and Reagents

The unique substitution pattern of this compound makes it an interesting substrate for the exploration of novel reaction pathways and the development of new synthetic reagents. The presence of multiple reaction sites—the amino group, the aromatic ring, and the carbon-halogen bonds—allows for a variety of chemical transformations.

For instance, the amino group can be readily derivatized to form amides, sulfonamides, or other functional groups, which can in turn be used to direct further reactions on the aromatic ring. The synthesis of novel derivatives containing s-triazine moieties has been achieved through the sequential substitution of chlorine atoms in 2,4,6-trichloro-s-triazine with various nucleophiles, including substituted anilines. scholarsresearchlibrary.com This approach could be applied to this compound to generate a library of new compounds with potential biological activity.

Furthermore, the C-F and C-Cl bonds offer opportunities for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones has been reported, involving C-F bond activation and migratory insertion of a palladium carbene. rsc.org The development of new ligands and catalytic systems continues to expand the scope of such reactions, potentially enabling the selective functionalization of the C-F or C-Cl bond in this compound.

The exploration of novel reagents could also lead to new transformations. For example, the use of silyl (B83357) cations, which are extremely Lewis acidic, has been shown to catalyze the hydrodefluorination of fluoroalkyl groups. nih.gov The application of such reagents to aryl fluorides like this compound could provide new routes for selective defluorination.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 2 Fluoro 4 Methylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise atomic arrangement of 3-Chloro-2-fluoro-4-methylaniline. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, one can map the connectivity and chemical environment of each atom in the molecule.

Although experimental spectra for this compound are not available in public spectral databases, the chemical shifts (δ) and coupling constants (J) can be reliably predicted based on established substituent effects on aromatic systems. The electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing chloro (-Cl) and fluoro (-F) groups, all exert distinct influences on the electronic environment of the molecule's nuclei.

Predicted ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the amine protons, and the two aromatic protons.

Aromatic Protons (H-5 and H-6): The two protons on the aromatic ring are in different chemical environments and will appear as separate signals. The proton at position 5 (H-5) is expected to be a doublet due to coupling with the fluorine atom at position 2 (a four-bond coupling, ⁴JHF). The proton at position 6 (H-6) would likely appear as a doublet of doublets due to coupling to both the H-5 proton (³JHH) and the fluorine atom (³JHF).

Amine Protons (-NH₂): These protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent, concentration, and temperature.

Methyl Protons (-CH₃): The methyl protons are expected to appear as a singlet, though fine coupling to the fluorine atom (⁵JHF) might be observed under high-resolution conditions.

Predicted ¹³C NMR Spectral Data: The molecule has seven unique carbon atoms, and thus the proton-decoupled ¹³C NMR spectrum should display seven distinct signals. The chemical shifts are heavily influenced by the attached substituents. The carbon attached to fluorine (C-2) will show a large C-F coupling constant.

Predicted ¹⁹F NMR Spectral Data: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique. wikipedia.orgazom.com

A single resonance is expected for the fluorine atom at the C-2 position. The chemical shift for fluorine on an aromatic ring is sensitive to the other substituents. researchgate.netbiophysics.org

This signal would be split into a complex multiplet due to coupling with the ortho proton (H-6, ³JFH), the meta proton (H-5, ⁴JFH), and potentially the protons of the methyl group (⁵JFH). wikipedia.org

Interactive Data Table: Predicted NMR Spectral Assignments for this compound (Note: These are predicted values based on substituent effects and data from analogous compounds.)

NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H H-56.8 - 7.0d⁴J(H,F) ≈ 2-4
H-66.6 - 6.8dd³J(H,H) ≈ 8-9; ³J(H,F) ≈ 8-10
-NH₂3.5 - 4.5br s-
-CH₃2.1 - 2.3s (or fine d)⁵J(H,F) ≈ 1-2
¹³C C-1 (-NH₂)140 - 145d (C-F coupling)²J(C,F) ≈ 15-25
C-2 (-F)150 - 155d (C-F coupling)¹J(C,F) ≈ 240-250
C-3 (-Cl)120 - 125d (C-F coupling)²J(C,F) ≈ 15-25
C-4 (-CH₃)128 - 133d (C-F coupling)³J(C,F) ≈ 2-5
C-5125 - 130d (C-F coupling)³J(C,F) ≈ 2-5
C-6115 - 120d (C-F coupling)²J(C,F) ≈ 20-30
-CH₃15 - 20q (C-H coupling)-
¹⁹F F (at C-2)-120 to -140m³J(F,H), ⁴J(F,H), ⁵J(F,H)

NMR spectroscopy can also provide insights into the dynamic processes within the molecule. For instance, variable-temperature NMR studies could reveal information about the rotational barrier around the C-N bond. The conformation of the amino group and any potential intramolecular hydrogen bonding between the amine proton and the adjacent fluorine atom could influence the chemical shifts and coupling constants observed. The molecule is chiral due to hindered rotation, but enantiomers would not be distinguishable by NMR without a chiral resolving agent.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic frequencies, allowing for its identification.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups. Data from similar molecules like 3-Chloro-4-fluoroaniline and 3-Chloro-4-methylaniline (B146341) can be used as a reference. nih.govchemicalbook.com

Interactive Data Table: Expected Characteristic Vibrational Frequencies

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Description
N-H Stretch-NH₂3300 - 3500Two bands expected (symmetric & asymmetric)
C-H Stretch (Aromatic)Ar-H3000 - 3100Sharp, medium-to-weak bands
C-H Stretch (Aliphatic)-CH₃2850 - 3000Symmetric and asymmetric stretching
C=C Stretch (Aromatic)Ar C=C1500 - 1620Multiple bands indicating ring vibration
N-H Bend-NH₂1590 - 1650Scissoring motion
C-N StretchAr-N1250 - 1360Stretching of the carbon-nitrogen bond
C-F StretchAr-F1100 - 1300Strong absorption in IR
C-Cl StretchAr-Cl1000 - 1100Strong to medium absorption in IR

Resonance Raman spectroscopy is a powerful technique for studying electronic transitions and charge-transfer phenomena. While no specific Resonance Raman studies on this compound have been reported, this technique could theoretically be employed. By tuning the excitation laser to an electronic absorption band of the molecule (see UV-Vis section), specific vibrational modes coupled to that electronic transition would be selectively enhanced.

For anilines, this is particularly useful for studying the intramolecular charge transfer (ICT) from the electron-donating amino group to the aromatic ring. Such a study could provide detailed information on how the electronic structure changes upon excitation and how the substituents (-Cl, -F, -CH₃) modulate this charge transfer character.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like substituted anilines, the primary absorptions are due to π → π* transitions within the benzene (B151609) ring.

The UV-Vis spectrum of this compound in a non-polar solvent is expected to exhibit two main absorption bands, similar to aniline (B41778) itself. These bands are the result of electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Primary Band (E₂-band): An intense absorption expected below 220 nm.

Secondary Band (B-band): A less intense, broader absorption expected in the 280-310 nm range. This band is characteristic of the benzene ring and is sensitive to substitution.

The presence of the amino group, a strong activating group (auxochrome), causes a shift of these bands to longer wavelengths (a bathochromic or red shift) and an increase in their intensity (hyperchromic effect) compared to benzene. acs.org The methyl group also contributes a small bathochromic shift. Conversely, the halogen substituents (Cl and F) have a more complex effect, with their inductive electron-withdrawing properties potentially causing a hypsochromic (blue) shift, while their lone pairs can participate in resonance, causing a bathochromic shift. The net effect on the absorption maximum (λ_max) would be a balance of these competing influences.

Characterization of Electronic Transitions and Conjugation Effects

The electronic properties of halogenated anilines are of significant interest due to the influence of substituents on the aromatic system. The electronic absorption spectra of these compounds are characterized by transitions within the benzene ring, specifically the π → π* transitions. The position and intensity of these absorption bands are sensitive to the nature and position of the substituents on the ring.

For aniline derivatives, the presence of an amino group (-NH2), a strong activating group, and halogen atoms, which are deactivating yet ortho-, para-directing, leads to complex electronic behavior. The amino group's lone pair of electrons can delocalize into the aromatic π-system, affecting the energy of the molecular orbitals. Halogen atoms influence the system through both inductive (-I) and resonance (+M) effects. In the case of this compound, the chlorine and fluorine atoms exert strong electron-withdrawing inductive effects, while the methyl group is weakly electron-donating.

Investigations of Charge Transfer Complexes

Charge-transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor molecule. mdpi.com The formation of these complexes involves a partial transfer of electronic charge from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. mdpi.com Aromatic amines, including this compound, can act as electron donors due to the lone pair of electrons on the nitrogen atom and the electron-rich π-system of the benzene ring.

The interaction with π-electron acceptors, such as chloranilic acid, can lead to the formation of colored charge-transfer complexes. mdpi.com The stability and spectroscopic properties of these complexes are dependent on the electron-donating ability of the aniline derivative and the electron-accepting strength of the acceptor. The substituents on the aniline ring play a crucial role; electron-donating groups enhance the donor capacity, while electron-withdrawing groups diminish it. For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms would be expected to reduce its electron-donating ability compared to unsubstituted aniline.

Studies on the charge-transfer complex of lorlatinib (B560019) with chloranilic acid demonstrated the formation of a complex with a stoichiometric ratio of 1:2 (donor:acceptor). mdpi.com The investigation of such complexes is vital in various fields, including drug analysis and reaction mechanism studies. mdpi.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. The molecular ion peak (M+) in the mass spectrum of this compound would correspond to its molecular weight.

While the direct mass spectrum for this compound is not provided, analysis of closely related compounds allows for prediction of its fragmentation behavior. For instance, the mass spectrum of 3-Chloro-4-methylaniline (C7H8ClN) shows a prominent molecular ion peak. mzcloud.orgnih.gov The fragmentation of halogenated anilines often involves the loss of the halogen atom, the amino group, or parts of the alkyl substituent. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 in an approximate 3:1 ratio).

In a study on the metabolism of the related compound 3-chloro-4-fluoroaniline, HPLC-MS/MS was used to identify metabolites. researchgate.net This technique relies on the specific fragmentation of the parent molecule and its metabolites. This indicates that the fragmentation patterns are distinct and can be used for structural identification. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, have been calculated for similar molecules like 4-bromo-3-chloro-2-fluoro-N-methylaniline, providing another parameter for its identification in complex mixtures. uni.lu

Table 1: Predicted Mass Spectrometry Data for Adducts of the Related Compound 4-bromo-3-chloro-2-fluoro-N-methylaniline

Adduct m/z Predicted CCS (Ų)
[M+H]+ 237.94290 137.5
[M+Na]+ 259.92484 151.6
[M-H]- 235.92834 143.2
[M+NH4]+ 254.96944 160.1
[M+K]+ 275.89878 138.3

Data is for a structurally similar compound and is used for illustrative purposes. uni.lu

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Structure

Although a crystal structure for this compound is not available in the provided search results, the crystal structure of a closely related isomer, 4-Chloro-3-fluoro-2-methylaniline, co-crystallized with succinimide, has been determined. iucr.org This structure reveals key insights into the types of intermolecular interactions that can be expected for this class of compounds.

Table 2: Crystal Data for 4-Chloro-3-fluoro-2-methylaniline–pyrrolidine-2,5-dione (1/1)

Parameter Value
Formula C7H7ClFN·C4H5NO2
Molecular Weight 258.68
Crystal System Triclinic
Space Group P-1
a (Å) 7.3853 (2)
b (Å) 7.4390 (2)
c (Å) 11.5571 (4)
α (°) 73.1036 (13)
β (°) 85.9336 (12)
γ (°) 71.3703 (14)
Volume (ų) 575.53 (3)
Z 2

Data from the crystallographic study of a related isomer. iucr.org

The way molecules arrange themselves in a crystal is governed by a variety of intermolecular forces, with hydrogen bonding being particularly significant in anilines. The amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors.

In the crystal structure of 4-Chloro-3-fluoro-2-methylaniline co-crystallized with succinimide, the crystal structure is stabilized by N—H⋯O hydrogen bonds between the aniline's amino group and the carbonyl oxygen of the succinimide. iucr.org Similar hydrogen bonding patterns, potentially involving N—H⋯N or N—H⋯F interactions, would be expected to play a crucial role in the crystal packing of pure this compound. The analysis of hydrogen bonding is essential for understanding the physical properties of the solid state, such as melting point and solubility.

In addition to hydrogen bonding, π-π stacking interactions are a significant non-covalent force in the crystal packing of aromatic compounds. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings.

Environmental Chemistry and Degradation Studies of Halogenated Methylanilines

Environmental Occurrence and Distribution Pathways

Halogenated anilines can enter the environment through various routes, primarily linked to industrial activities and as byproducts of other chemical processes.

The production and use of halogenated anilines as intermediates in the manufacturing of dyes, pesticides, and pharmaceuticals are major sources of their release into the environment. nih.gov Industrial wastewater effluents from these manufacturing plants can contain these compounds if not adequately treated. epa.gov Spills and improper disposal of industrial chemicals also contribute to their environmental burden. nih.gov The production of other chemicals, such as certain herbicides, can also lead to the formation of halogenated anilines as impurities or degradation products. oup.com

Halogenated anilines can be formed in the environment through the transformation of other pollutants. A significant pathway is the microbial reduction of nitroaromatic compounds, which are also used in various industrial applications. oup.com For instance, the reduction of corresponding nitrobenzenes under anaerobic conditions can yield halogenated anilines. oup.com Furthermore, the degradation of certain classes of pesticides, such as phenylurea and acylanilide herbicides, in soil and water can lead to the formation of halogenated aniline (B41778) residues. oup.com

Advanced Biotransformation and Biodegradation Mechanisms

The biological breakdown of halogenated anilines is a key process in their removal from the environment. This degradation is primarily carried out by microorganisms and is influenced by the specific environmental conditions and the chemical structure of the compound.

The presence or absence of oxygen plays a crucial role in the microbial degradation pathways of halogenated anilines.

Under aerobic conditions , bacteria can utilize halogenated anilines as a source of carbon and nitrogen. The initial step often involves the enzymatic conversion of the aniline to a catechol derivative. For example, a Paracoccus species has been shown to metabolize 4-chloroaniline (B138754) completely under aerobic conditions, with acetylation being a major transformation mechanism. nih.govresearchgate.net Studies on various chloroanilines and fluoroanilines have demonstrated their degradation by mixed bacterial cultures, often leading to complete mineralization. nih.govnih.gov

Anaerobic degradation of halogenated anilines also occurs, although the pathways can differ significantly from aerobic routes. In the absence of oxygen, reductive processes are more common. For instance, a novel anaerobic degradation pathway for 3,4-dihaloanilines involves reductive deamination to form dihalobenzene intermediates, a process observed in a Rhodococcus species. oup.com Another study on a Paracoccus sp. showed that while 4-chloroaniline was completely metabolized aerobically, under anaerobic conditions, a significant portion was transformed, indicating distinct metabolic pathways depending on oxygen availability. nih.govresearchgate.net

The following table summarizes the degradation of some halogenated anilines under different redox conditions, providing insight into the potential fate of 3-Chloro-2-fluoro-4-methylaniline.

CompoundOrganism/SystemConditionsKey FindingsReference
4-ChloroanilineParacoccus sp.AerobicComplete metabolism, acetylation observed. nih.govresearchgate.net
4-ChloroanilineParacoccus sp.Anaerobic~60% transformation, different metabolites from aerobic pathway. nih.govresearchgate.net
3,4-DihaloanilinesRhodococcus sp.Anaerobic (Nitrate reducing)Reductive deamination to dihalobenzene intermediates. oup.com
4-FluoroanilineMoraxella sp. strain GAerobicUtilized as sole carbon and nitrogen source. nih.govnih.gov
2,4-DifluoroanilineMixed bacterial cultureAerobicComplete degradation, longer enrichment time than 4-fluoroaniline. nih.gov
2,3,4-TrifluoroanilineMixed bacterial cultureAerobicComplete degradation, longest enrichment time among tested fluoroanilines. nih.gov

The microbial breakdown of the aromatic ring of halogenated anilines is a critical step in their complete degradation. This process is catalyzed by a series of enzymes.

The initial attack on the aniline ring is often catalyzed by an aniline oxygenase , which introduces hydroxyl groups, leading to the formation of a substituted catechol. nih.govnih.govmdpi.com For example, the degradation of 4-chloroaniline by Moraxella sp. strain G proceeds through the formation of 4-chlorocatechol. nih.govnih.gov

Once the catechol is formed, ring cleavage occurs, which can proceed via two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway. nih.govnih.gov In the ortho-cleavage pathway, catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbons. nih.govnih.gov In the meta-cleavage pathway, catechol 2,3-dioxygenase cleaves the ring adjacent to one of the hydroxyl groups. nih.gov The choice of pathway can depend on the specific microorganism and the substituents on the aromatic ring.

Dehalogenation , the removal of halogen atoms, is a crucial and often rate-limiting step in the degradation of halogenated compounds. nih.govnih.gov This can occur at different stages of the degradation process. Oxidative dehalogenation can happen concurrently with hydroxylation, where a monooxygenase or dioxygenase replaces a halogen with a hydroxyl group. nih.govReductive dehalogenation , the replacement of a halogen with a hydrogen atom, is more common under anaerobic conditions. nih.gov Hydrolytic dehalogenation, where a halogen is replaced by a hydroxyl group from water, is another possibility. researchgate.net The C-F bond is notably strong, making defluorination generally more difficult than the cleavage of C-Cl or C-Br bonds. nih.gov

The type, number, and position of substituents on the aniline ring significantly impact its biodegradability.

The nature of the halogen is a key factor. The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluorinated compounds generally more resistant to degradation than their chlorinated or brominated counterparts. nih.gov Studies have shown that an increase in fluorine substitution on the aniline ring leads to a decrease in the degradation rate. nih.gov For example, the time required to enrich a microbial culture capable of degrading fluoroanilines increased with the number of fluorine atoms. nih.gov

The position of the substituents also plays a critical role. The steric hindrance and electronic effects of the substituents can influence the ability of microbial enzymes to access and transform the molecule. For instance, the specific activity of aniline oxygenase from Moraxella sp. strain G was found to be more correlated with the size of the substituent than its electron-withdrawing effect. nih.govnih.gov The presence of multiple halogens can also lead to incomplete degradation and the accumulation of intermediate metabolites. nih.gov The methyl group on this compound may also influence its biodegradability, potentially affecting the accessibility of the ring to enzymatic attack.

The following table illustrates the effect of increasing fluorination on the degradation rate of fluoroanilines.

CompoundMaximum Specific Degradation Rate (mg FA / g VSS h)Enrichment Time (days)Reference
4-Fluoroaniline (4-FA)22.48 ± 0.5526 nih.gov
2,4-Difluoroaniline (2,4-DFA)15.27 ± 2.0451 nih.gov
2,3,4-Trifluoroaniline (2,3,4-TFA)8.84 ± 0.93165 nih.gov

Abiotic Transformation Processes in Environmental Matrices

Abiotic transformation encompasses the chemical and physical processes that degrade or alter a compound in the environment without the involvement of biological organisms. For halogenated methylanilines, these processes are primarily driven by photochemical reactions and hydrolysis.

Photochemical reactions, initiated by the absorption of sunlight, represent a significant degradation pathway for many aromatic compounds in the aquatic environment. While specific data on the photodegradation of this compound is limited, studies on related chloroanilines provide insight into the potential transformation pathways.

The photodegradation of chloroanilines in aqueous solutions can proceed through several mechanisms, including photo-oxidation and photosubstitution. The process often involves the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can be facilitated by the presence of natural photosensitizers like dissolved organic matter (DOM). nih.gov The rate of degradation is influenced by factors such as pH, the presence of photocatalysts, and the specific substitution pattern on the aniline ring.

For instance, the photocatalytic degradation of 2-chloroaniline (B154045) in the presence of titanium dioxide (TiO₂) has been shown to produce intermediates such as 2-chlorophenol (B165306) and p-benzoquinone. mdpi.com Similarly, the photodegradation of 4-chloroaniline can yield intermediates like 4-chlorophenol, 4-chloronitrobenzene, and 4-aminophenol. mdpi.comcabidigitallibrary.org These aromatic intermediates can be further oxidized to benzoquinone, which may then be transformed into carboxylic acids and ultimately mineralized to inorganic products like Cl⁻, NO₃⁻, and NH₄⁺. mdpi.com

Table 1: Examples of Photodegradation Intermediates of Chloroanilines

Parent CompoundPhotocatalystIdentified IntermediatesReference
2-ChloroanilineTiO₂2-Chlorophenol, p-Benzoquinone mdpi.com
4-ChloroanilineTiO₂3-Hydroxy-4-chloronitrobenzene, 4-Hydroxynitrobenzene, Phenol, Aniline mdpi.com
4-ChloroanilineTiO₂/H₂O₂4-Chlorophenol, 4-Chloronitrobenzene, 4-Aminophenol, 4,4'-Dichloroazobenzene mdpi.com

This table presents data for related chloroaniline compounds as a proxy for the potential photodegradation pathways of this compound.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of a compound to hydrolysis is a key factor in its environmental persistence. Aromatic amines like this compound are generally considered to be hydrolytically stable under typical environmental pH conditions (pH 5-9). The carbon-halogen and carbon-amine bonds in the aromatic ring are not readily cleaved by water.

In the absence of specific data, the hydrolytic stability of this compound is expected to be high, contributing to its potential persistence in aqueous environments where other degradation pathways are not predominant.

Sorption and Transport Phenomena in Aquatic and Soil Systems

The mobility of halogenated methylanilines in the environment is largely governed by their tendency to sorb to soil particles and sediments. Sorption processes control the concentration of the compound in the aqueous phase and, consequently, its bioavailability and potential for transport to groundwater. mdpi.com

The primary parameter used to quantify the sorption of a chemical to soil or sediment is the soil adsorption coefficient (Kd). chemsafetypro.comclu-in.org This coefficient represents the ratio of the chemical's concentration in the solid phase to its concentration in the aqueous phase at equilibrium. clu-in.org A high Kd value indicates that the compound is strongly adsorbed and less mobile, while a low Kd value suggests higher mobility. chemsafetypro.comclu-in.org

For non-ionic organic compounds like halogenated methylanilines, sorption is often correlated with the organic carbon content of the soil. Therefore, the organic carbon-water (B12546825) partition coefficient (Koc) is frequently used to normalize Kd values across different soil types. chemsafetypro.comecetoc.org

Koc = (Kd / foc) * 100

where foc is the fraction of organic carbon in the soil.

Studies on aniline and its derivatives have shown that their sorption is influenced by factors such as soil pH, organic matter content, and the presence of other pollutants. nih.govmdpi.com The sorption of aniline on sediment has been observed to follow pseudo-second-order kinetics, with a fast initial sorption stage followed by a slower stage. nih.gov

Table 2: Soil Sorption Coefficients for Related Aniline Compounds

CompoundSoil TypeLog KocReference
4-ChloroanilineNot specified1.83 (at pH 7.4) nih.gov
AnilineSedimentNot specified nih.gov

This table provides Log Koc values for related aniline compounds to illustrate the potential sorption behavior of this compound.

Development of Analytical Methodologies for Environmental Monitoring

The accurate and sensitive detection of halogenated methylanilines in environmental matrices is essential for monitoring their distribution and fate. Various analytical techniques have been developed for the determination of aniline and its derivatives in water and soil samples.

Chromatographic methods are the most widely used techniques for this purpose. mdpi.com Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of these compounds. mdpi.comnih.gov Sample preparation for GC-MS analysis of soil often involves accelerated solvent extraction (ASE) or ultrasonic extraction, followed by a clean-up step using solid-phase extraction (SPE) with materials like Florisil. mdpi.comnih.gov

High-performance liquid chromatography (HPLC) is another common technique used for the analysis of anilines, particularly for more polar compounds. mdpi.com For trace-level analysis in water samples, pre-concentration techniques such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) coupled with GC-MS can be employed to achieve low detection limits. mdpi.com

The choice of analytical method depends on the specific compound, the environmental matrix, and the required sensitivity. The development of robust and validated analytical methods is crucial for regulatory monitoring and for advancing our understanding of the environmental behavior of compounds like this compound. dep.state.pa.usepa.govepa.gov

Table 3: Common Analytical Techniques for Aniline Derivatives

Analytical TechniqueDetectorSample MatrixKey FeaturesReference
Gas Chromatography (GC)Mass Spectrometry (MS)Soil, WaterHigh sensitivity and selectivity, suitable for a wide range of anilines. mdpi.comnih.gov
Gas Chromatography (GC)Nitrogen-Phosphorus Detector (NPD)WaterOffers good selectivity and sensitivity for nitrogen-containing compounds. epa.gov
High-Performance Liquid Chromatography (HPLC)UV or MS DetectorWaterSuitable for polar and non-volatile anilines. mdpi.com

Synthetic Utility and Broader Research Applications in Chemical Science

Building Blocks for Advanced Organic Synthesis

The strategic placement of chloro, fluoro, and methyl groups on the aniline (B41778) ring makes 3-chloro-2-fluoro-4-methylaniline a valuable precursor in advanced organic synthesis. These substituents modulate the electronic properties and reactivity of the aromatic ring, providing a handle for a variety of chemical transformations.

The amine functionality of this compound serves as a key reactive site for the construction of various heterocyclic systems. For instance, it can be a precursor in the synthesis of complex molecules. One example is the synthesis of 3-fluoro-4-morpholinoaniline, an important intermediate for the antibiotic drug linezolid, which can be synthesized from precursors like 1,2-difluoro-4-nitrobenzene and morpholine. researchgate.net The resulting 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) is then reduced to the corresponding aniline. researchgate.net While this specific example doesn't start with this compound, it illustrates the general synthetic strategies involving substituted anilines in the formation of heterocyclic structures.

The reactivity of the aniline group allows for its incorporation into various ring-forming reactions, leading to the generation of a wide array of heterocyclic scaffolds that are of interest in medicinal chemistry and materials science.

The substituted aniline core of this compound is instrumental in the assembly of more complex aromatic and polycyclic aromatic systems. The presence of the halogen atoms provides sites for cross-coupling reactions, a powerful tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

For example, fluorinated aromatic amino acids are recognized as crucial building blocks for modifying aromatic-aromatic interactions in peptides. beilstein-journals.org The synthesis of such complex molecules often involves the use of chiral Ni(II) complexes to introduce fluorinated side chains. beilstein-journals.org While not directly starting from this compound, these synthetic strategies highlight the importance of fluorinated anilines in constructing elaborate aromatic structures with specific functionalities.

Role in Ligand Design for Catalysis and Coordination Chemistry

The aniline nitrogen in this compound and its derivatives can serve as a coordination site for metal ions, making it a valuable component in the design of ligands for catalysis and coordination chemistry.

While direct use of this compound in the formation of N-heterocyclic carbene (NHC) ligands is not explicitly detailed in the provided search results, the broader context of substituted anilines in NHC synthesis is well-established. NHCs are a class of stable carbenes that have become ubiquitous as ligands in organometallic chemistry, particularly for palladium-catalyzed cross-coupling reactions. nih.govrsc.orgacademie-sciences.fr

The synthesis of NHC ligands often starts from an amine, which is used to construct the imidazolium (B1220033) or imidazolinium salt precursor to the carbene. beilstein-journals.org The electronic and steric properties of the substituents on the aniline starting material have a profound impact on the properties of the resulting NHC ligand and, consequently, on the catalytic activity of the corresponding metal complex. nih.gov For example, a series of methylpalladium(II) complexes with pyrimidine-NHC ligands bearing various aryl substituents have been prepared and characterized. beilstein-journals.org These complexes are synthesized via transmetalation from the corresponding silver complexes. beilstein-journals.org

Well-defined N-heterocyclic carbene–palladium(II)-1-methylimidazole complexes have proven to be effective catalysts for the Mizoroki-Heck reaction of a variety of aryl chlorides with styrenes. nih.gov These examples underscore the modularity of NHC ligand synthesis, where a variety of substituted anilines can be employed to fine-tune the catalytic properties of the final palladium complex.

The interaction of amine-containing molecules with metal surfaces is a fundamental area of research with implications for catalysis, corrosion inhibition, and molecular electronics. While specific studies on the surface interactions of this compound were not found, the principles governing amine-metal interactions are broadly applicable. The lone pair of electrons on the nitrogen atom can donate into vacant orbitals of the metal, leading to adsorption on the surface. The nature and strength of this interaction are influenced by the substituents on the aromatic ring.

Methodological Advancements in Organic Transformations

The unique reactivity of this compound and related compounds drives the development of new synthetic methodologies. The presence of multiple functional groups allows for selective transformations, providing valuable insights into reaction mechanisms and expanding the toolbox of synthetic organic chemists.

For instance, the reduction of nitro compounds to form anilines is a fundamental transformation. A general procedure for the reduction of nitro compounds using iron powder in the presence of an acid is a common method. chemicalbook.com Similarly, the synthesis of 3-chloro-2-methylaniline (B42847) can be achieved through the reduction of 6-chloro-2-nitrotoluene using polysulfides. google.com Another method involves the catalytic hydrogenation of 2-chloro-6-nitrotoluene. semanticscholar.org

Furthermore, the development of synthetic routes to related fluorinated anilines, such as 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride, involves steps like reacting a bromo-substituted precursor with tert-butyl carbamate (B1207046) in the presence of a palladium catalyst and a phosphine (B1218219) ligand. google.com These examples, while not all directly involving this compound, illustrate the types of methodological advancements that are spurred by the need to synthesize and manipulate such substituted anilines.

Contributions to Stereoselective Synthesis

Currently, there is a notable lack of specific examples in peer-reviewed literature detailing the direct application of this compound as a chiral auxiliary or a direct precursor in stereoselective synthesis.

However, the broader class of halogenated and fluorinated anilines plays a significant role in the development of chiral ligands and catalysts. The electronic properties of the fluorine and chlorine atoms in this compound can influence the coordination environment of a metal center in a catalyst complex. This modulation is crucial for achieving high levels of enantioselectivity in asymmetric catalysis. For instance, the electron-withdrawing nature of the halogens can impact the acidity of the N-H bond and the nucleophilicity of the nitrogen atom, which are key parameters in many catalytic cycles.

While no direct evidence is available for this compound, a related area of research involves the organocatalytic asymmetric fluorination of α-chloroaldehydes. This process, which can lead to the formation of α-chloro-α-fluoroaldehydes with high enantioselectivity, underscores the importance of halogenated functionalities in developing stereoselective transformations. beilstein-journals.org The synthesis of such complex chiral building blocks highlights the potential for developing new synthetic methodologies where a molecule like this compound could serve as a key starting material for more complex chiral structures.

Future research may yet uncover specific applications for this compound in the synthesis of chiral ligands for asymmetric hydrogenation, Diels-Alder reactions, or other stereoselective transformations. Its unique substitution pattern offers a distinct handle for synthetic chemists to explore in the design of novel and efficient asymmetric methods.

Innovations in Reaction Conditions and Catalyst Reuse

The development of sustainable chemical processes is a major focus of modern chemical research, with an emphasis on mild reaction conditions and the ability to reuse and recycle catalysts. While specific studies on catalyst reuse in reactions directly involving this compound are not readily found, the synthesis of related halo-substituted anilines provides insights into this area.

For example, the synthesis of 3-chloro-2-methylaniline has been approached using various methods, some of which present challenges such as catalyst poisoning and harsh reaction conditions. patsnap.com Innovations in this field often focus on developing more robust catalysts and optimizing reaction parameters to overcome these limitations. For instance, methods have been developed for the synthesis of 3-chloro-2-methylaniline that aim for higher yields, lower production costs, and improved safety profiles. google.com

The synthesis of fluorinated aromatic compounds, in general, often requires specific and sometimes harsh conditions. Therefore, any innovation that allows for the synthesis of molecules like this compound under milder conditions, or with a recyclable catalyst, would be a significant advancement in the field of fine chemical synthesis.

Q & A

Q. What are the standard synthetic routes for 3-Chloro-2-fluoro-4-methylaniline?

The compound is typically synthesized via sequential halogenation of 4-methylaniline. Key steps include:

  • Chlorination : Introduction of chlorine at the 3-position using reagents like sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) .
  • Fluorination : Direct fluorination at the 2-position using Selectfluor™ or KF in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.

Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Key Challenges
Sequential HalogenationSO₂Cl₂ (chlorination), Selectfluor™ (fluorination)65–75By-product formation (e.g., dihalogenated derivatives)
One-Pot HalogenationCl₂ gas, HF-pyridine50–60Safety concerns with gaseous reagents

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.5–7.5 ppm), methyl group (δ 2.3 ppm), and halogen-induced deshielding effects .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 173.5 [M+H]⁺ confirms molecular weight.
  • X-ray Crystallography : Resolves bond angles and substituent orientation, critical for studying electronic effects .
  • FT-IR : Peaks at 3450 cm⁻¹ (N-H stretch) and 750 cm⁻¹ (C-Cl bend) validate functional groups.

Q. What are the key chemical reactions of this compound?

  • Nucleophilic Aromatic Substitution (NAS) : Fluoro group at the 2-position is meta-directing, enabling substitutions with amines or alkoxides in DMSO at 100°C .
  • Oxidation : Forms nitro derivatives using HNO₃/H₂SO₄, useful for further functionalization .
  • Diazotization : Generates diazonium salts for coupling reactions (e.g., azo dye synthesis) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Temperature Control : Maintain chlorination below 10°C to avoid polychlorination .
  • Solvent Choice : Use DMF for fluorination to enhance solubility and reduce side reactions.
  • Catalysts : Add KI (10 mol%) to accelerate fluorination kinetics .
  • Monitoring : Employ TLC (hexane:ethyl acetate = 4:1) to track reaction progress and isolate intermediates .

Table 2: By-Product Analysis

By-ProductFormation CauseMitigation Strategy
3,5-Dichloro derivativeExcess Cl₂ or elevated temperatureStrict temperature control
Oxidized nitro compoundOver-oxidation during workupUse quenching agents (Na₂S₂O₃)

Q. What strategies enhance the biological activity of this compound derivatives?

  • Structural Modifications :
  • Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to improve binding to enzyme active sites .
  • Replace methyl with bulkier substituents (e.g., -CH₂Ph) to modulate lipophilicity .
    • SAR Studies : Correlate substituent effects with activity against targets like tyrosine kinases or bacterial enzymes .

Q. How do chloro and fluoro substituents influence the compound’s electronic properties?

  • Electron-Withdrawing Effects : Cl (σₚ = 0.23) and F (σₚ = 0.06) reduce electron density on the aromatic ring, directing electrophiles to the 5-position .
  • Hammett Constants : The combined σ value (0.29) predicts enhanced acidity of the NH₂ group (pKa ~3.5), facilitating protonation in acidic media .

Q. How to resolve contradictions in reported synthetic yields?

  • Reproducibility Checks : Validate purity of starting materials (e.g., 4-methylaniline ≥99%) and moisture-free conditions .
  • Advanced Analytics : Use HPLC-MS to quantify trace impurities affecting yields .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict optimal reaction pathways and transition states .

Methodological Recommendations

  • Scale-Up Protocols : For gram-scale synthesis, prioritize flow chemistry systems to enhance heat dissipation and mixing .
  • Troubleshooting : If fluorination stalls, add catalytic tetrabutylammonium bromide (TBAB) to improve fluoride ion availability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.